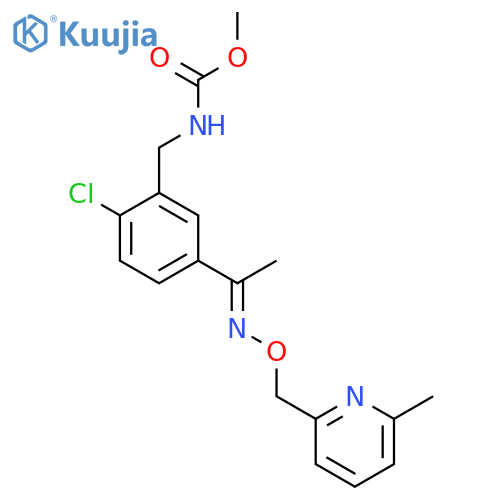

Synthesis of pyribencarb and its bioactivity

,

Nongyao,

2011,

50(7),

489-491